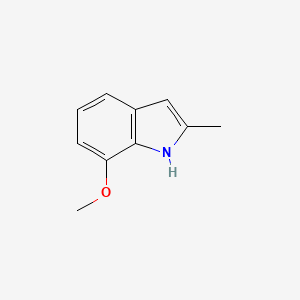

7-methoxy-2-methyl-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Medicinal Chemistry and Natural Products

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry and natural product synthesis. bohrium.comnih.gov This privileged scaffold is a fundamental component of a vast array of biologically active molecules, ranging from essential amino acids to complex alkaloids. bohrium.comeverant.org Its prevalence in nature, most notably in the amino acid tryptophan, provides a biosynthetic gateway to a multitude of vital compounds, including neurotransmitters like serotonin (B10506) and hormones such as melatonin (B1676174). bohrium.commdpi.com The unique electronic properties and the ability of the indole ring to participate in various biological interactions have made it a focal point for drug discovery and development. nih.govijpsr.com

The therapeutic significance of the indole scaffold is underscored by its presence in numerous marketed drugs with diverse pharmacological activities. bohrium.com These include antihypertensive agents, antipsychotics, and anticancer drugs. mdpi.comresearchgate.net For instance, vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are potent anticancer agents that function by inhibiting tubulin polymerization, a critical process in cell division. mdpi.com The versatility of the indole ring allows for a wide range of chemical modifications, enabling the synthesis of extensive compound libraries for screening against various therapeutic targets. bohrium.com Researchers continue to explore the vast chemical space of indole derivatives, leading to the discovery of new chemical entities with potential applications in treating a wide spectrum of diseases, including cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. nih.govmdpi.com

The indole framework is also a recurring motif in a plethora of natural products, many of which are isolated from marine organisms, plants, and fungi. mdpi.combohrium.com These natural indole alkaloids often exhibit potent and diverse biological activities, serving as valuable leads for the development of new therapeutic agents. mdpi.comrsc.org The structural complexity and bioactivity of these natural compounds have inspired chemists to devise novel synthetic strategies for their preparation and for the creation of new analogs with improved pharmacological profiles. rsc.org

Overview of Methoxy-Substituted Indoles

The introduction of a methoxy (B1213986) group onto the indole scaffold can significantly influence its chemical reactivity and biological properties. chim.it Methoxy-substituted indoles are prevalent in many naturally occurring compounds and have been a subject of considerable research interest. chim.it The methoxy group, being an electron-donating substituent, enhances the electron density of the indole ring, which can modulate its interaction with biological targets and alter its metabolic stability. chim.it

The position of the methoxy group on the indole ring can have a profound impact on the molecule's biological activity. For example, studies on indolyl-pyridinyl-propenones have shown that shifting a methoxy group from the 5-position to the 6-position of the indole ring can switch the compound's mechanism of action from inducing a non-apoptotic form of cell death to causing microtubule disruption. nih.gov This highlights the critical role of substitution patterns in determining the pharmacological profile of methoxy-substituted indoles.

Furthermore, methoxy-activated indoles are valuable intermediates in organic synthesis, facilitating the construction of more complex molecular architectures. chim.it Various synthetic methodologies, including the Fischer, Bischler, and Hemetsberger indole syntheses, have been employed for the preparation of these compounds. chim.it The enhanced reactivity of methoxyindoles makes them susceptible to a range of chemical transformations, allowing for the generation of diverse derivatives for biological evaluation. chim.it

Specific Focus on 7-Methoxy-2-methyl-1H-indole and its Derivatives

Within the broad class of methoxy-substituted indoles, this compound has emerged as a significant building block in medicinal chemistry. This specific isomer, with a methoxy group at the 7-position and a methyl group at the 2-position, serves as a key intermediate in the synthesis of various biologically active compounds.

A notable application of this compound is in the development of cannabinoid receptor modulators. It is a crucial precursor for the synthesis of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, an advanced intermediate for novel C-3 amidoindole and indolopyridone cannabinoid receptor modulators. semanticscholar.orgresearchgate.net One such derivative, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-N-((1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-3-carboxamide, has demonstrated selective binding to the CB2 receptor and exhibits potent anti-inflammatory properties. semanticscholar.org

Furthermore, research into 2-aryl-3-aroyl indoles as inhibitors of tubulin assembly has highlighted the importance of the substitution pattern on the indole ring. A derivative incorporating a methoxy group at the 7-position demonstrated comparable cytotoxicity and inhibition of tubulin assembly to a lead compound, underscoring the potential of 7-methoxy-substituted indoles in the development of anticancer agents. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 53512-46-2 | sigmaaldrich.com |

| Molecular Formula | C10H11NO | N/A |

| Molecular Weight | 161.20 g/mol | N/A |

Interactive Data Table: Key Derivatives of this compound and their Significance

| Derivative Name | Significance | Source |

| 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | Advanced intermediate for cannabinoid receptor modulators. | semanticscholar.orgresearchgate.net |

| 7-methoxy-2-methyl-1-(2-morpholinoethyl)-N-((1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-3-carboxamide | Selective CB2 receptor binder with anti-inflammatory properties. | semanticscholar.org |

| 2-aryl-3-aroyl indole with 7-methoxy substitution | Potent inhibitor of tubulin assembly with cytotoxic activity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-8-4-3-5-9(12-2)10(8)11-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSVZXMZMGPDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00315949 | |

| Record name | 7-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53512-46-2 | |

| Record name | 53512-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 2 Methyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches Applicable to Methoxyindoles

Several foundational methods in indole synthesis are applicable to the creation of methoxy-substituted indoles. The Fischer, Bischler, and Hemetsberger syntheses are among the most common strategies employed for this class of compounds. chim.it

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.orgbyjus.comchemicalbook.com The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. A key synarchive.comsynarchive.com-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole core. wikipedia.orgbyjus.com

This method is highly versatile and can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org For the synthesis of 7-methoxy-2-methyl-1H-indole, the logical starting materials would be (2-methoxyphenyl)hydrazine (B95994) and acetone (B3395972). The reaction would proceed through the formation of acetone (2-methoxyphenyl)hydrazone, which would then undergo acid-catalyzed cyclization to form the target indole. The regioselectivity is controlled by the position of the methoxy (B1213986) group on the initial phenylhydrazine.

Table 1: Overview of Fischer Indole Synthesis

| Step | Description | Intermediates |

|---|---|---|

| 1 | Condensation | Phenylhydrazine + Aldehyde/Ketone → Phenylhydrazone |

| 2 | Tautomerization | Phenylhydrazone ⇌ Enamine |

| 3 | Rearrangement | synarchive.comsynarchive.com-Sigmatropic shift → Diimine |

The Fischer synthesis is a cornerstone for producing a wide array of substituted indoles and has been utilized in the total synthesis of numerous natural products and pharmaceuticals. nih.govchem-station.com

Also known as the Bischler–Möhlau indole synthesis, this method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aryl amine, such as aniline (B41778). drugfuture.comwikipedia.org The reaction typically requires harsh conditions and can result in moderate yields. wikipedia.org The mechanism proceeds through the initial formation of a 2-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring. drugfuture.comresearchgate.net

To synthesize a methoxy-substituted indole via this route, a methoxy-substituted aniline is used. For instance, the synthesis of a 7-methoxyindole (B1360046) derivative would begin with 2-methoxyaniline. While historically significant, the demanding reaction conditions have led to the development of milder, more efficient modern variations, including those using microwave irradiation. wikipedia.orgmdpi.com

The Hemetsberger indole synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. synarchive.comwikipedia.org The starting materials, α-azidocinnamate esters, are typically prepared via a condensation reaction between an aryl aldehyde and an α-azidoacetate. researchgate.net

The synthesis of a 7-methoxyindole derivative would employ a 2-methoxybenzaldehyde (B41997) as the starting aryl aldehyde. Condensation with an azidoacetate would yield the necessary azido-propenoic ester. The subsequent thermolysis, often conducted in a high-boiling solvent like xylene or dichlorobenzene, is believed to proceed through a nitrene intermediate, which then cyclizes to form the indole ring. chim.itwikipedia.org Although the synthesis of the starting azide (B81097) can be challenging, the yields for the cyclization step are generally high. wikipedia.orgresearchgate.net When using meta-substituted aldehydes, this reaction can produce a mixture of 5- and 7-substituted indoles. rsc.org

Table 2: Hemetsberger Indole Synthesis for Methoxyindoles

| Starting Material Example | Intermediate | Product |

|---|---|---|

| 3,5-dimethoxybenzaldehyde | Vinyl azide | Methyl 5,7-dimethoxyindole-2-carboxylate chim.it |

Advanced and Scalable Synthetic Routes

Modern synthetic chemistry seeks to develop more efficient, scalable, and versatile methods. For indole derivatives, this includes novel strategies for ring formation and functionalization, such as N-alkylation.

N-alkylation is a fundamental transformation for modifying the properties of the indole scaffold. The nitrogen atom of the indole ring can be alkylated using various electrophiles under basic conditions. The choice of base and solvent can influence the regioselectivity of the reaction, particularly in related nitrogen-containing heterocycles like indazoles.

4-(2-chloroethyl)morpholine (B1582488) hydrochloride is a common alkylating agent used to introduce a morpholinoethyl group onto a nucleophilic atom. To be used in an alkylation reaction, the hydrochloride salt is typically neutralized with a base, such as aqueous sodium hydroxide (B78521), to generate the free base, 4-(2-chloroethyl)morpholine. academicjournals.org

The N-alkylation of this compound with this reagent would proceed by first deprotonating the indole nitrogen with a suitable base (e.g., sodium hydride) in an aprotic solvent like THF or DMF. The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbon of 4-(2-chloroethyl)morpholine to displace the chloride leaving group. This results in the formation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole. Such strategies are crucial for creating derivatives with potential applications in medicinal chemistry.

N-Alkylation Strategies for Indole Derivatives

Non-metallic Methods for Indole-3-carboxylate (B1236618) Synthesis

The synthesis of indole-3-carboxylates, key precursors for various indole derivatives, can be achieved without the use of transition metals, offering advantages in terms of cost and environmental impact. wipo.int

One innovative approach involves a visible-light-induced radical carbonylation of indoles with phenols. acs.org This method utilizes elementary iodine (I₂) as a photosensitive initiator, completely avoiding the need for metal catalysts. The reaction proceeds under mild conditions to afford a range of aryl indole-3-carboxylates in moderate to good yields. acs.org The broad applicability of this technique is demonstrated by its successful use in the late-stage functionalization of complex phenol-containing natural products and pharmaceuticals. acs.org

Another efficient, metal-free, one-pot method allows for the preparation of various indole-3-carboxylic acid (ICA) derivatives from isatin (B1672199) derivatives. wipo.int This process is operationally simple and cost-effective, utilizing readily available starting materials, reagents, and solvents. A key advantage of this methodology is its tolerance for a wide range of functional groups and the absence of any reducing agents. wipo.int

Decarboxylation of indole-3-carboxylic acids can also be performed under metal-free conditions, typically using a potassium carbonate catalyst or under acetonitrile-promoted basic conditions, to yield the corresponding indoles. tandfonline.comresearchgate.net

Gold-Catalyzed Cyclization Reactions

Gold catalysts have emerged as powerful tools in organic synthesis for mediating complex cyclization reactions to form indole and related polycyclic frameworks. beilstein-journals.orgbeilstein-journals.org These reactions are valued for their high efficiency and selectivity under mild conditions.

Gold(I) catalysts can activate C–C multiple bonds, initiating intramolecular cyclizations. beilstein-journals.org For instance, gold-catalyzed reactions of 3-alkynyl-bearing indoles can trigger a cascade of cyclization, heterolytic fragmentation, and elimination steps. researchgate.net This sequence results in a 1,5-indole migration and the formation of highly functionalized 3-allenylindoles. researchgate.net

Another strategy involves the gold-catalyzed intramolecular reaction of N-tethered 2,3-butadienyl-1H-indoles, which proceeds via a 6-endo cyclization to produce the dihydropyrido[1,2-a]-1H-indole core. beilstein-journals.org Gold catalysts are also effective in formal (4+3) cycloadditions and other annulations where indoles act as two-carbon partners, leading to complex polycyclic furan (B31954) adducts. beilstein-journals.org The mechanism often involves the activation of an alkyne by the gold catalyst, followed by a nucleophilic attack from the indole ring to generate a vinyl-gold complex, which then undergoes further transformations to yield the final product. beilstein-journals.org

| Reaction Type | Catalyst | Key Features | Product Type |

|---|---|---|---|

| Indole/Alkyne Cyclization Cascade researchgate.net | Gold(I) Complex | Proceeds via cyclization, heterolytic fragmentation, and elimination; involves a 1,5-indole migration. | 3-Allenylindoles |

| Cyclization of N-tethered Butadienyl Indoles beilstein-journals.org | AuNTf₂ | 6-endo cyclization pathway. | Dihydropyrido[1,2-a]-1H-indole core |

| Intermolecular Annulation beilstein-journals.org | IPrAuNTf₂ | 5-endo-dig cyclization; indole acts as a two-carbon cycloaddition partner. | Polycyclic Furan Adducts |

Derivatization at the N-atom of the Indole Substructure

Modification at the N-1 position of the indole ring is a common strategy to alter the properties of the molecule. This derivatization is typically achieved through N-alkylation or N-protection followed by functionalization.

A straightforward method for N-alkylation involves reacting the indole's N-H group with an alkyl halide in the presence of a base. For example, ethyl 2-methyl-1H-indole-3-carboxylate can be N-alkylated with 4-(2-chloroethyl)morpholine using sodium hydride (NaH) in dimethylformamide (DMF) to yield ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate. derpharmachemica.com However, direct alkylation of some indole-3-carboxylates with certain branched alkyl electrophiles under various basic conditions can be challenging and may fail to produce the desired product. acs.orgnih.gov

In cases where direct alkylation is difficult, a protection-deprotection strategy is employed. The indole nitrogen can be protected with groups like tert-butyldimethylsilyl (TBDMS) or tert-butoxycarbonyl (BOC). arkat-usa.org The TBDMS group has been shown to be particularly effective. The N-H of an indole, such as 2-methyl-1H-indole, is first treated with sodium hydride, followed by the addition of tert-butyl(chloro)dimethylsilane to afford the N-protected intermediate. arkat-usa.org After subsequent reactions at other positions, the TBDMS group can be smoothly removed with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The deprotected indole can then be immediately subjected to another reaction, such as alkylation with ethyl bromoacetate, to introduce a different substituent at the nitrogen atom. arkat-usa.org

Synthesis of Key Intermediates

Preparation of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid

An alternative, well-documented synthesis follows a three-step pathway starting from ethyl 2-methyl-1H-indole-3-carboxylate. derpharmachemica.com

Step 1: N-Alkylation: The starting indole ester is dissolved in DMF, and sodium hydride is added, followed by 4-(2-chloroethyl)morpholine. The mixture is refluxed at 80°C to yield ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate. derpharmachemica.com

Step 2: Hydrolysis: The resulting ester is then hydrolyzed using sodium hydroxide in methanol (B129727) to cleave the ethyl ester group. derpharmachemica.com

Step 3: Acidification: The aqueous layer containing the carboxylate salt is collected and acidified with 1N HCl, leading to the precipitation of the final product, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid. derpharmachemica.com

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | N-Alkylation | 4-(2-chloroethyl)morpholine, NaH, DMF, 80°C reflux derpharmachemica.com | Ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate |

| 2 | Ester Hydrolysis | NaOH, Methanol, Stirring for 2 hours derpharmachemica.com | Sodium 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate |

| 3 | Acidification | 1N HCl derpharmachemica.com | 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid |

Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

This acetohydrazide derivative serves as a versatile building block for synthesizing more complex molecules, such as Schiff bases, through condensation reactions. nih.govnih.gov For instance, it can be reacted with various aldehydes, like 4-methoxybenzaldehyde (B44291) or (2E)-3-phenylprop-2-enal, in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid to produce N'-benzylidene acetohydrazide derivatives. nih.govnih.gov

The synthesis of the title compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide, is typically achieved through the hydrazinolysis of the corresponding ester, such as ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. This reaction is generally carried out by refluxing an ethanolic solution of the ester with hydrazine (B178648) hydrate. bipublication.com The product precipitates upon cooling the reaction mixture and can be collected by filtration. bipublication.com

Synthesis of (7-methoxy-2-methyl-1H-indol-3-yl)methanol

The synthesis of (indol-3-yl)methanol derivatives can be challenging due to the potential instability of these compounds, which can lead to undesired dimerization or oligomerization. nih.gov A reliable method for the preparation of (7-methoxy-2-methyl-1H-indol-3-yl)methanol involves the reduction of a suitable carbonyl precursor at the C3 position.

The most common approach is the reduction of the corresponding indole-3-carboxylate ester, such as ethyl this compound-3-carboxylate. This transformation is accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent, typically tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is initiated at a low temperature (0°C) and then allowed to warm to room temperature to ensure complete conversion. chemicalbook.com A careful workup procedure involving the sequential addition of water and sodium hydroxide solution is required to quench the excess LiAlH₄ and precipitate aluminum salts, allowing for the isolation of the desired alcohol product. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Reference Method |

|---|---|---|---|

| Ethyl this compound-3-carboxylate | 1. Lithium aluminum hydride (LiAlH₄), THF, 0°C to 25°C 2. H₂O, NaOH (workup) | (7-methoxy-2-methyl-1H-indol-3-yl)methanol | Analogous to chemicalbook.com |

Synthetic Considerations and Optimization

The synthesis of this compound and its derivatives requires careful consideration of reaction conditions to control regioselectivity and maximize product yield. Key challenges include directing cyclization to the desired position and purifying the target compound from isomeric byproducts.

The position of the methoxy group on the aniline or phenylhydrazine precursor significantly influences the outcome of indole synthesis, particularly in classic methods like the Fischer indole synthesis. chim.it The synthesis of 7-methoxyindoles can be complicated by the formation of other regioisomers.

A notable example of regiochemical challenges is observed in the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, which is expected to yield ethyl 7-methoxyindole-2-carboxylate. nih.gov However, studies have shown that when the reaction is conducted with HCl in ethanol, an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, is formed as the major product. The expected 7-methoxyindole is only a minor component. This unexpected outcome is attributed to a cyclization that occurs on the same side of the benzene (B151609) ring as the methoxy substituent, which is not typical for this reaction. nih.gov

The choice of acid catalyst has a profound impact on the product distribution in this reaction, highlighting the challenge of controlling regioselectivity. Lewis acid catalysts can lead to the formation of 5-substituted indoles through either substitution of a different group or migration of the methoxy group itself. nih.gov

| Catalyst | Reaction Conditions | Major Product(s) | Observed Regiochemistry |

|---|---|---|---|

| HCl/EtOH | Standard Fischer indole conditions | Ethyl 6-chloroindole-2-carboxylate | Abnormal cyclization with chlorine incorporation |

| ZnCl₂ | Lewis acid catalysis | Ethyl 5-chloroindole-2-carboxylate | Formation of 5-substituted isomer |

| BF₃ | Lewis acid catalysis | Ethyl 5-methoxyindole-2-carboxylate | Formation of 5-substituted isomer via methoxy group migration |

Computational studies on other complex indole syntheses have suggested that the electronic properties of substituents play a crucial role in directing the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is the key step in the Fischer synthesis. An electron-withdrawing group, for instance, can destabilize the transition state that would lead to an undesired regioisomer. semanticscholar.org This underscores the importance of understanding electronic effects to predict and control the regiochemical outcome in the synthesis of specifically substituted indoles like this compound.

Achieving a high yield of the desired this compound isomer is intrinsically linked to controlling the regioselectivity of the reaction. Optimization of reaction parameters is crucial for maximizing the yield and simplifying purification.

Yield Optimization

The selection of the acid catalyst, solvent, and reaction temperature are critical variables that must be fine-tuned. rsc.org In some applications of the Fischer indole synthesis, careful control over these conditions has been shown to be necessary to favorably obtain one isomer over another. For example, one study found that using p-toluenesulfonic acid in tert-butanol (B103910) at 80°C provided an indolenine intermediate in 47% yield, alongside a 29% yield of the corresponding indole. rsc.org

| Synthetic Target/Intermediate | Methodology | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Indolenine vs. Indole Isomers | Fischer Indole Synthesis | p-toluenesulfonic acid, tert-butanol, 80°C | 47% (indolenine), 29% (indole) | rsc.org |

| 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | 3-step sequence (N-alkylation, acylation, hydrolysis) | - | 88% (overall) | researchgate.net |

| 4-methoxy-2-methyl-1H-indole | Reduction of methyl 4-methoxy-1H-indole-2-carboxylate | Lithium aluminum hydride, THF/dioxane, reflux | 99% | chemicalbook.com |

| Indole | Alcoholamine Method | Self-made GC6 catalyst | >70% | academax.com |

Chromatographic Separation Avoidance

The formation of regioisomers during synthesis often results in product mixtures that are challenging to separate by conventional column chromatography, as the isomers can have very similar polarities and retention factors (Rf). researchgate.netreddit.com This difficulty makes the development of purification techniques that avoid chromatography highly desirable.

Non-chromatographic methods such as crystallization, extraction, and precipitation are valuable alternatives. researchgate.net Solute crystallization, in particular, has been demonstrated as a highly effective method for purifying indole from complex mixtures, achieving a purity of 99.5 wt%. mdpi.com This technique can be a more efficient and economical approach for large-scale purification compared to chromatography. If a mixture of isomers is obtained, selective crystallization can potentially isolate the desired this compound.

Where chromatographic separation is unavoidable, success may be achieved by modifying the standard procedure. Strategies include:

Exploring different solvent systems: Atypical solvent combinations or gradient elutions may improve separation. reddit.com

Using additives: Small amounts of acids (e.g., acetic acid) or salts can alter the interactions between the analytes and the stationary phase. researchgate.net

Employing protecting groups: Temporarily protecting a reactive group, such as the indole N-H, can change the molecule's polarity, potentially allowing for the separation of isomers. The protecting group is then removed in a subsequent step. researchgate.net

By focusing on reaction optimization to favor a single regioisomer and employing non-chromatographic purification techniques like crystallization, the synthesis of this compound can be made more efficient and scalable.

Structure Activity Relationship Sar Studies of 7 Methoxy 2 Methyl 1h Indole Derivatives

General Principles of Indole (B1671886) SAR in Drug Discovery

The indole ring system is a prominent scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. mdpi.combohrium.commdpi.comsemanticscholar.org Its unique bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a framework that can interact with various biological targets. The versatility of the indole moiety allows for structural modifications at multiple positions, which significantly influences the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. bohrium.comsemanticscholar.org

Structure-activity relationship (SAR) studies of indole derivatives are crucial for drug design and development. bohrium.com These studies systematically investigate how different substituents at various positions on the indole ring affect the biological activity of the molecule. The key positions for substitution on the indole ring are the N-1, C-2, C-3, and the positions on the benzene ring (C-4, C-5, C-6, and C-7).

General principles of indole SAR include:

C-2 Substitution: The C-2 position is less reactive towards electrophiles than C-3 but can be functionalized through various synthetic methods. bhu.ac.in Substituents at this position can influence the electronic properties and steric profile of the molecule.

C-3 Substitution: The C-3 position is the most nucleophilic and is the preferred site for electrophilic substitution. bhu.ac.in A vast number of biologically active indoles bear a substituent at this position, often serving as a key interaction point with the biological target. scirp.org

Benzene Ring Substitution: Substituents on the carbocyclic part of the indole nucleus can modulate lipophilicity, electronic distribution, and metabolic stability. Halogenation or the introduction of methoxy (B1213986) groups, for example, can significantly impact a compound's biological profile. mdpi.commdpi.com

The indole scaffold's ability to serve as a versatile template for chemical modification makes it a central focus in the discovery of new therapeutic agents for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. mdpi.comnih.gov

Impact of Methoxy Group on Biological Activity and Reactivity

The presence and position of a methoxy group (-OCH3) on the indole ring can profoundly influence the compound's biological activity and chemical reactivity. chim.it Methoxy groups are electron-donating, which increases the electron density of the indole ring system. This enhanced electron richness can affect how the molecule interacts with its biological targets, often improving binding to hydrophobic pockets within proteins. chim.it

Key impacts of the methoxy group include:

Modulation of Biological Activity: The position of the methoxy group is a critical determinant of biological activity and can even alter the mechanism of action. nih.gov For instance, in a series of indolyl-pyridinyl-propenones, moving the methoxy group from the 5-position to the 6-position switched the primary biological activity from the induction of methuosis to the disruption of microtubules. nih.gov Substitution at the 7-position has also been found to be favorable for the biological activity of certain indole derivatives. researchgate.net

Enhanced Reactivity: Methoxy-activated indoles are generally more reactive than unsubstituted indoles, which can be leveraged in the synthesis of more complex molecules. chim.it

The strategic placement of methoxy groups is a common strategy in medicinal chemistry to fine-tune the properties of indole-based drug candidates. chim.it Research on 7-methoxy-1H-indole-2-carboxylic acid derivatives has highlighted their potential as antagonists for inflammatory mediators.

Substituent Effects on the Indole Ring System

Substitution at the N-1 position of the indole nucleus can significantly alter the pharmacological properties of the resulting derivatives. While in some scaffolds, an unsubstituted N-H is crucial for maintaining biological activity, in others, N-alkylation or N-arylation can lead to enhanced potency or a modified pharmacological profile. researchgate.netnih.gov The substituent at the N-1 position can influence the molecule's ability to act as a hydrogen bond donor and can introduce steric bulk that affects binding to target proteins.

The introduction of an N-morpholinoethyl moiety is a common strategy in drug design to improve the physicochemical properties and biological activity of a lead compound. The morpholine (B109124) ring can enhance water solubility and the ethyl linker provides flexibility, allowing the moiety to access and interact with specific binding pockets in target proteins. researchgate.net

In the context of indole derivatives, the N-morpholinoethyl group has been explored for its potential in developing anticancer agents. Studies on indole-3-carboxaldehyde (B46971) derivatives bearing an N-morpholinoethyl group have shown that these compounds can exhibit significant cytotoxic activity against various cancer cell lines. acs.org

For example, a series of N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazides were synthesized and evaluated for their in vitro anticancer activity. The results indicated that the nature of the substituent on the benzenesulfonohydrazide (B1205821) part played a crucial role in the observed cytotoxicity.

| Compound | Substituent on Benzenesulfonohydrazide | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. MDA-MB-468 | Reference |

|---|---|---|---|---|

| 5c | Unsubstituted | >50 | >50 | acs.org |

| 5f | 4-Chloro | 13.2 | 8.2 | acs.org |

| 5h | Naphthalene-2-sulfonylhydrazide | 25.3 | 18.9 | acs.org |

| 5j | 1-Phenylmethanesulfonohydrazide | >50 | >50 | acs.org |

The data suggests that a chloro-substituent at the 4-position of the phenyl ring (compound 5f) resulted in the most promising activity against both MCF-7 and MDA-MB-468 breast cancer cell lines. acs.org In contrast, unsubstituted or bulky substituents led to a significant decrease or loss of activity. acs.org This highlights the specific electronic and steric requirements for activity in this class of compounds.

The C-3 position of the indole ring is the most common site for substitution due to its high electron density, making it susceptible to electrophilic attack. bhu.ac.in A wide variety of functional groups can be introduced at this position, leading to a diverse range of biological activities. scirp.org The nature of the C-3 substituent is often a key determinant of the compound's interaction with its biological target.

The indole-3-acetic acid (IAA) scaffold is a well-known pharmacophore, most famously as the primary auxin in plants. In medicinal chemistry, the introduction of an acetic acid moiety at the C-3 position of an indole ring can lead to compounds with various therapeutic applications. A practical palladium-mediated cascade reaction has been developed for the straightforward synthesis of substituted indole-3-acetic acid derivatives. researchgate.net This methodology has been successfully applied to the synthesis of various substituted indole and azaindole-3-acetic acid derivatives, demonstrating the feasibility of creating a library of such compounds for biological screening. researchgate.net While specific SAR data for 7-methoxy-2-methyl-1H-indole-3-acetic acid derivatives is not extensively detailed in the provided search results, the general importance of the indole-3-acetic acid scaffold suggests that derivatives of this compound bearing this moiety would be of significant interest for biological evaluation.

Influence of Remote Substituents (e.g., at C-5) on Biological Activity

The biological activity of indole derivatives is not only governed by the substituents at the primary site of modification but also by remote substituents on the indole ring. The C-5 position is a key site where modifications can significantly impact potency and selectivity.

In a study of 2-substituted-1H-indole derivatives as cyclooxygenase (COX-2) inhibitors, the introduction of a methoxy group at the C-5 position of the indole ring was found to be crucial for activity. researchgate.net Specifically, the compound 2-(4-(methylsulfonyl)phenyl)-5-methoxy-1H-indole demonstrated the highest selectivity for COX-2. researchgate.net This highlights that even when the primary pharmacophore is at C-2, a remote methoxy group at C-5 can greatly enhance the desired biological profile. researchgate.net

Similarly, in a series of indolyl-pyridinyl-propenones designed as anti-cancer agents, the position of the methoxy group on the indole ring (C-5, C-6, or C-7) had a profound effect on the mechanism of cell death. nih.gov While the 5-methoxy analogue induced cell death via methuosis, this was not the case for the 7-methoxy derivative, indicating that remote substituent placement can switch the biological pathway engaged. nih.gov For certain cannabinoid receptor allosteric modulators based on a 1H-indole-2-carboxamide scaffold, a chloro or fluoro group at the C-5 position was shown to enhance modulation potency. nih.gov

Computational Approaches to SAR

Computational methods are indispensable tools for elucidating structure-activity relationships at a molecular level, providing insights that guide the rational design of new derivatives.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com This method is widely used to understand the binding modes of this compound derivatives.

For instance, docking studies on 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives revealed key interactions within the active site of the cyclooxygenase (COX) enzyme. nih.gov The methoxy group of the indole ring was observed forming crucial hydrogen bonds with amino acid residues like Gln131 and Asn132, anchoring the ligand in the binding pocket. nih.govmdpi.com The docking of compound S3, a potent anti-inflammatory agent, into the COX-2 active site showed that its methoxy group was involved in these critical interactions. nih.gov

In another study, molecular docking of an indole hydrazide derivative, MMINA, with various proteins confirmed its binding mechanism, which supported the experimental findings of its chemoprotective effects. nih.govresearchgate.net Docking studies on various other indole derivatives have consistently shown that substituents, including methoxy groups, play a vital role in establishing strong binding interactions through hydrogen bonds and pi-pi stacking with key residues at the active sites of target proteins like GSK-3β, EGFR, and Bcl-2. mdpi.com

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net This approach helps to predict the activity of novel compounds based on their physicochemical properties.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of indole derivatives to understand the structural requirements for their biological activity. researchgate.net For a set of indole derivatives acting as ROCK-2 inhibitors, 3D-QSAR models revealed that electropositive groups linked to a methoxy-benzene ring position enhance biological activity. researchgate.net The models also suggested that bulky substituents are preferred in certain regions of the molecule, while hydrogen bond donors at other positions increase inhibitory activity. researchgate.net Although not performed specifically on a 7-methoxy-2-methyl series, these studies provide a framework for how QSAR can guide the design of new derivatives by highlighting the importance of steric, electronic, and hydrophobic fields. researchgate.netiiarjournals.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the binding interactions predicted by docking over time. researchgate.net

MD simulations have been used to confirm the stability of the complex formed between indole derivatives and their target proteins. For the chemoprotective agent MMINA, a derivative of 5-methoxy-2-methyl-1H-indole, MD simulations supported the docking results, showing that the ligand remained stably bound within the target protein's active site throughout the simulation. nih.govresearchgate.net In studies of other indole derivatives as VEGFR-2 inhibitors, MD simulations confirmed the stability of the ligand-protein complex, validating the binding mode and the persistence of key hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein that are crucial for biological activity, providing a deeper understanding of the SAR. nih.gov

Pharmacological and Biological Activities of 7 Methoxy 2 Methyl 1h Indole and Its Derivatives

Anti-inflammatory Activity

Derivatives of methoxy-2-methyl-1H-indole have been a focal point for the discovery of novel anti-inflammatory agents. sphinxsai.com The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators in the inflammation process. nih.gov

A new series of derivatives, specifically 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazides, were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema method in rats. nih.gov Several of these compounds demonstrated noteworthy activity. After 3 hours, compounds S3, S7, and S14 showed significant inhibition of edema at 63.69%, 58.08%, and 60.29% respectively, compared to the 76.89% inhibition shown by the reference drug indomethacin (B1671933). nih.govresearchgate.net

The primary mechanism for the anti-inflammatory effect of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. acs.orgderpharmachemica.com These enzymes, existing as two main isoforms COX-1 and COX-2, convert arachidonic acid into prostaglandins. nih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and regulating renal blood flow, COX-2 is an inducible enzyme that is upregulated during pathological processes like inflammation. derpharmachemica.commdpi.com

The non-selective inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with traditional NSAIDs. mdpi.com The structure of indomethacin, which contains the 5-methoxy-2-methyl-1H-indole core, demonstrates key interactions within the COX-1 active site. mdpi.com Specifically, its carboxylic acid group forms a critical ion pair and/or hydrogen bond with the Arg-120 residue, and the 2-methyl group on the indole (B1671886) ring interacts with Val349, a residue that helps position substrates for catalysis. acs.orgmdpi.com The loss of this 2-methyl group results in a complete loss of COX-1 activity, highlighting its importance for inhibition. mdpi.com

A major goal in modern drug design is the development of agents that selectively inhibit COX-2 over COX-1, which is hypothesized to provide anti-inflammatory benefits without the gastric toxicity linked to COX-1 inhibition. acs.org Research has shown that derivatives of the 5-methoxy-2-methyl-1H-indole scaffold can achieve this selectivity. nih.gov For instance, the derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (also known as compound S3 or MMINA) was found to selectively inhibit COX-2 expression. nih.govresearchgate.net Further studies have confirmed that modifying the indole-3-acetic acid framework is an effective strategy; converting the carboxylic acid group of indomethacin into corresponding esters or amides also results in selective COX-2 inhibitors. acs.org

Beyond direct enzyme inhibition, the anti-inflammatory effects of these compounds can be attributed to their modulation of key intracellular signaling pathways. The nuclear factor-kappaB (NF-κB) pathway is considered a prototypical proinflammatory signaling pathway, activated by cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.gov This activation leads to the expression of numerous proinflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govnih.gov

A specific indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been shown to exert its effects by modulating these pathways. nih.govresearchgate.net In a study investigating its protective effects against cisplatin-induced organ damage, MMINA treatment was found to significantly downregulate the expression of genes involved in inflammation, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. nih.govresearchgate.net This was observed through the reduced mRNA and protein expression of these regulatory factors in the liver, kidney, heart, and brain tissues of a rodent model. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition

Analgesic Activity

The inhibition of prostaglandin (B15479496) synthesis via COX-2 is also the basis for the analgesic (pain-relieving) properties of NSAIDs. acs.org Consequently, derivatives of methoxy-2-methyl-1H-indole have been evaluated for their analgesic potential. nih.govbipublication.com

In a study using the hot-plate method, several 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives showed significant analgesic activity. nih.gov The compound S14 (R = 2,4,5-trimethoxyphenyl) was particularly potent, with 70.27% inhibition of the pain response, compared to 84.09% for the reference drug indomethacin. nih.gov Compound S3 (R = 3-nitrophenyl) and compound S10 (R = 3-hydroxyphenyl) also showed notable activity at 61.36% and 62.50%, respectively. nih.gov Another study on different indole derivatives also confirmed significant central analgesic effects in an acetic acid-induced writhing test. bipublication.com

Chemoprotective Potential

The anti-inflammatory and antioxidant properties of these indole derivatives also confer them with chemoprotective potential. nih.govresearchgate.net This was demonstrated in a study investigating the ability of the derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) to protect against organ damage caused by the anticancer drug cisplatin (B142131). nih.govresearchgate.netresearchgate.net

In a rodent model, MMINA treatment was shown to counteract cisplatin-induced toxicity in the liver, kidney, heart, and brain. nih.govresearchgate.net The protective mechanism is believed to be through the inhibition of reactive oxygen species (ROS) and inflammation. nih.govresearchgate.net Specifically, MMINA treatment reversed the augmentation of nitric oxide (NO) and malondialdehyde (MDA) caused by cisplatin while increasing the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.govresearchgate.net This chemoprotective effect is directly linked to its anti-inflammatory actions, as MMINA was shown to downregulate the expression of key inflammatory mediators like NF-κB, STAT-3, IL-1, COX-2, and TNF-α that are implicated in the organ damage. nih.govresearchgate.net

Table of Mentioned Compounds

Mitigation of Cisplatin-Induced Organ Damage

While direct studies on 7-methoxy-2-methyl-1H-indole for mitigating cisplatin-induced damage are not prominent in the literature, research into its isomers provides valuable insight. Cisplatin is a potent chemotherapeutic agent, but its use can lead to significant organ toxicities. nih.govnih.gov

Investigations have focused on derivatives of the related 5-methoxy-2-methyl-1H-indole scaffold. One such study evaluated the protective effects of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) against cisplatin-induced organ damage in a rodent model. nih.govresearchgate.net The findings indicated that MMINA treatment could normalize plasma levels of biochemical enzymes that are typically elevated during organ damage and downregulate the expression of inflammatory genes in the liver, kidney, heart, and brain. nih.gov This suggests that methoxy-2-methyl-indole derivatives have the potential to act as chemoprotective agents, although further research is needed to specifically elucidate the activity of the 7-methoxy isomer.

Modulation of Oxidative Stress (ROS, MDA, GPx, SOD)

Oxidative stress is a key mechanism behind cisplatin-induced toxicity. The antioxidant potential of methoxy-indole derivatives is a significant area of research. smolecule.com The study on the 5-methoxy-2-methyl-1H-indole derivative, MMINA, demonstrated its capacity to modulate key markers of oxidative stress. nih.govresearchgate.net Treatment with MMINA was found to reverse the increase in nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation, caused by cisplatin. nih.gov Concurrently, it enhanced the activity of crucial antioxidant enzymes, glutathione peroxidase (GPx) and superoxide dismutase (SOD). nih.govresearchgate.net

These findings highlight the ability of the methoxy-2-methyl-indole scaffold to counteract oxidative stress, a property that is fundamental to its organ-protective potential. nih.gov The general antioxidant activity of indole derivatives is well-documented, often attributed to the indole ring's ability to donate a hydrogen atom and stabilize the resulting radical. nih.govresearchgate.nettandfonline.com

Table 1: Effect of an Indole Derivative (MMINA) on Cisplatin-Induced Oxidative Stress Markers

Note: This data is for the 5-methoxy-2-methyl-1H-indole derivative, MMINA.

| Marker | Effect of Cisplatin | Effect of MMINA Treatment |

|---|---|---|

| Nitric Oxide (NO) | Augmentation | Reversed Augmentation nih.gov |

| Malondialdehyde (MDA) | Augmentation | Reversed Augmentation nih.gov |

| Glutathione Peroxidase (GPx) | Decreased Activity | Boosted Activity nih.gov |

Potential in Neurological Disorders

Derivatives of 7-methoxy-indole have shown promise in the context of neurological disorders, with research pointing towards activity at cannabinoid receptors and potential antidepressant properties.

The cannabinoid receptor 2 (CB2) is a key target in the development of therapies for inflammatory and neuropathic pain, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor. umich.edu The this compound core has been successfully utilized as a scaffold for novel, selective CB2 receptor ligands. umich.edu

Researchers have synthesized derivatives, such as 7-methoxy-2-methyl-1-(2-morpholinoethyl)-N-((1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-3-carboxamide, which binds selectively to the CB2 receptor. umich.edu Further optimization of this series led to the discovery of a ligand with high affinity for the CB2 receptor, demonstrating the therapeutic potential of this chemical class. umich.edu

Table 2: Binding Affinity of a this compound Derivative for the CB2 Receptor

| Compound | Binding Affinity (Ki) for CB2 Receptor |

|---|

The indole structure is a core component of the neurotransmitter serotonin (B10506), and thus many indole derivatives are explored for their potential to treat depression. nih.gov Preliminary studies on 7-methoxy-2,3-dihydro-1H-indole suggest it may act as a selective serotonin reuptake inhibitor (SSRI), a common mechanism for antidepressant drugs.

Furthermore, a structurally related molecule, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, has demonstrated antidepressant-like activity in animal models. nih.gov This compound was found to modulate the levels of key neurotransmitters in the brain, increasing norepinephrine (B1679862) at lower doses and also serotonin and dopamine (B1211576) at higher doses. nih.gov While this is not a direct derivative of this compound, its activity suggests that the 7-methoxy-2-methyl pharmacophore could be beneficial for developing novel antidepressants. nih.gov

Anticancer and Antitumor Activities

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry and is found in numerous anticancer agents. researchgate.netresearchgate.net The presence of a methoxy (B1213986) group can enhance the cytotoxic activity of indole derivatives. Research has shown that derivatives of methoxy-indoles can inhibit cancer cell proliferation and induce apoptosis. smolecule.comekb.eg

While extensive data on this compound itself is limited, studies on isomeric and other related indole derivatives demonstrate the potential of this class. For instance, a novel derivative of 5-methoxy-1H-indole demonstrated promising antiproliferative potential against human breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. mdpi.com Another study on pyranoindole derivatives also reported antitumor activity against various cancer cell lines, including HeLa cells. researchgate.net The position of the methoxy group on the indole ring has been shown to be a critical factor that can alter both the potency and the mechanism of cell death. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| (Z)-N-(4-(2-((5-Methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbonyl)phenyl) benzamide | MCF-7 (Breast) | 12.93 μM mdpi.com |

| (Z)-N-(4-(2-((5-Methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbonyl)phenyl) benzamide | HCT 116 (Colon) | 11.52 μM mdpi.com |

| An N-pent-2-ynoyl-5-methoxyindole derivative | HeLa (Cervical) | 7.20 μM mdpi.com |

Antimicrobial and Antifungal Activities

Indole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. chim.itresearchgate.netnih.gov Research into methoxy-substituted indoles has yielded compounds with notable efficacy against various pathogens. mdpi.com

A study involving the synthesis of 3-alkylidene-2-indolone derivatives included (Z)-3-(1-hydroxyethylidene)-7-methoxy-1-methylindolin-2-one. While specific activity data for this single compound was not the focus, the series of 32 synthesized compounds showed that 25 of them possessed moderate to high antibacterial or antifungal activities. mdpi.com In another study, the related compound 6-methoxy-1H-indole-2-carboxylic acid, isolated from a bacterial strain, demonstrated promising antifungal activity against Candida albicans and Aspergillus niger. nih.gov The development of indole-triazole and indole-thiadiazole hybrids has also resulted in derivatives with significant activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi like Candida krusei. nih.gov

Table 4: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class/Derivative | Target Microorganism | Activity Measure | Result |

|---|---|---|---|

| Indole-triazole derivative | Candida krusei | MIC | Good activity nih.gov |

| Indole-triazole derivative | MRSA | MIC | Broad spectrum activity (3.125-50 µg/mL) nih.gov |

| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | Antifungal Assay | Promising activity nih.gov |

Antiviral Activity (e.g., Anti-HIV)

Indole derivatives are recognized for their significant antiviral properties, with several compounds being investigated for their efficacy against various viruses, including Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The indole scaffold serves as a crucial pharmacophore in the design of novel antiviral agents. nih.gov

Research into indole-7-carboxamides has identified these derivatives as potential anti-HIV agents. farmaciajournal.com Quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies have been conducted on a series of these compounds to understand the structural requirements for their anti-HIV activity. These studies revealed that specific physicochemical, steric, and electrostatic properties of the indole-7-carboxamide derivatives are crucial for their ability to inhibit HIV-1. farmaciajournal.com

For instance, a study on 3-oxindole-2-carboxylates, which are structurally related to indole derivatives, led to the identification of compounds with potent inhibitory effects against HIV-1 infection. nih.gov The lead compounds from this series were found to inhibit the Tat-mediated viral transcription, a different mechanism from the reverse transcriptase inhibition often seen with other indole derivatives. nih.gov One of the most potent compounds, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM with low cytotoxicity. nih.gov

Furthermore, the broad-spectrum antiviral drug Arbidol, an indole derivative, has been used for the treatment of influenza A and B viruses, highlighting the potential of the indole core in antiviral drug development. nih.gov The diverse mechanisms of action and the potential for broad-spectrum activity make indole derivatives, including those related to this compound, a promising area for the discovery of new antiviral therapies. nih.govresearchgate.net

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative Class | Virus | Mechanism of Action (if known) | Key Findings |

| Indole-7-carboxamides | HIV-1 | Not specified | Physicochemical, steric, and electrostatic properties are crucial for activity. farmaciajournal.com |

| 3-Oxindole-2-carboxylates | HIV-1 | Inhibition of Tat-mediated viral transcription | Potent inhibition with low cytotoxicity. nih.gov |

| Arbidol | Influenza A and B | Immunomodulating and anti-influenza effects | Broad-spectrum antiviral activity. nih.gov |

Other Noteworthy Biological Activities

Beyond their antiviral effects, derivatives of this compound have demonstrated a range of other important biological activities.

Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class and plays a crucial role in plant growth and development, including cell elongation and division. ontosight.aiwikipedia.org Derivatives of indole acetic acid, such as those structurally related to this compound, can exhibit similar auxin-like activity. ontosight.ai For example, 5-methoxy-2-methyl-3-indoleacetic acid, a related compound, mimics natural plant hormones by binding to auxin receptors and modulating gene expression associated with growth. This activity is of significant interest in agriculture for use as plant growth regulators. ontosight.aiopenmedicinalchemistryjournal.com

Tuberculosis remains a significant global health issue, and the discovery of new anti-tubercular agents is crucial. scholarsresearchlibrary.com Indole derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.net

A series of synthetic 7-methoxy-indolizine derivatives, structurally related to this compound, were evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB). plos.org Two compounds, 5i and 5j, which featured a methoxy group at the meta position of a benzoyl group on the indolizine (B1195054) nucleus, showed encouraging anti-TB activity against multi-drug-resistant (MDR) strains of MTB with a minimum inhibitory concentration (MIC) of 16 μg/mL. plos.org These compounds were also found to be non-toxic up to a concentration of 500 μg/mL. plos.org

Other indole derivatives, such as indole-3-thiosemicarbazones and indole-based 1,3,4-oxadiazole (B1194373) derivatives, have also shown favorable anti-tubercular activity against various strains of M. tuberculosis. nih.gov The diverse structural modifications possible within the indole scaffold provide a rich platform for the development of novel anti-tubercular drugs. nih.govresearchgate.net

Table 2: Anti-tubercular Activity of Selected 7-Methoxy-indolizine Derivatives

| Compound | Strain of M. tuberculosis | Minimum Inhibitory Concentration (MIC) |

| 5i | Multi-drug-resistant (MDR) | 16 μg/mL plos.org |

| 5j | Multi-drug-resistant (MDR) | 16 μg/mL plos.org |

Malaria, caused by Plasmodium parasites, continues to be a devastating disease, and the development of new antimalarial drugs is a priority. malariaworld.org Indole derivatives have been investigated for their potential as antimalarial agents. malariaworld.orgnih.gov

Synthetic indole compounds similar to melatonin (B1676174) have been evaluated for their activity against the intraerythrocytic development of Plasmodium falciparum. researchgate.net These studies have highlighted the importance of the indole ring in the development of new antimalarial drugs. researchgate.net For instance, a 7-chloro-5'-methoxy substituted bis-indole derivative demonstrated sub-micromolar anti-erythrocytic activity with an IC₅₀ of 0.69 µM. malariaworld.org The presence of a methoxy group at the 5-position was found to enhance antimalarial activity. malariaworld.org

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions. rsc.org Indole derivatives have shown promise as anticholinesterase agents. rjpn.orgnih.gov

A study on novel indole-based hydrazide-hydrazone derivatives reported their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The presence of an indole core was found to be favorable for inhibition. researchgate.net Another study on indole amines identified compounds with IC₅₀ values for acetylcholinesterase inhibition comparable to the standard drug galantamine. rsc.org Furthermore, a study on methoxyflavones, which share structural similarities with methoxy-substituted indoles, found that 5,7-dimethoxyflavone (B190784) exhibited strong and selective inhibition of BChE. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of new anticholinesterase inhibitors.

Preclinical and in Vivo Studies

Rodent Models for Pharmacological Evaluation

Rodent models are fundamental in the preclinical assessment of novel chemical entities. They provide a means to study the effects of compounds on complex biological systems, offering insights into potential efficacy and mechanisms of action before human trials.

A study involving a related indole (B1671886) derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), investigated its protective mechanisms against cisplatin-induced organ damage in a rodent model. nih.govnih.gov In this research, the administration of MMINA was found to downregulate the expression of inflammatory genes such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. nih.govresearchgate.net The protein expression of these regulatory factors was also observed to be downregulated in the liver, kidney, heart, and brain, suggesting a protective role against cisplatin-induced toxicities in these organs. nih.govresearchgate.net

Table 1: Effect of MMINA Derivative on Inflammatory Pathways in Rodent Organs

| Organ | Downregulated Inflammatory Markers | Reference |

| Liver | NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α | nih.govresearchgate.net |

| Kidney | NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α | nih.govresearchgate.net |

| Heart | NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α | nih.govresearchgate.net |

| Brain | NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α | nih.govresearchgate.net |

In the same study on the MMINA derivative, researchers evaluated its impact on biochemical enzymes and molecular biomarkers in rats with cisplatin-induced toxicity. nih.govnih.gov Treatment with MMINA was shown to reverse the cisplatin-induced increase in nitric oxide (NO) and malondialdehyde (MDA). nih.govnih.gov Furthermore, it enhanced the activity of the antioxidant enzymes glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.govnih.gov The study noted that in cisplatin-administered rats, there was a decline in glutathione and SOD activity in the liver, kidney, heart, and brain tissue, an effect that was profoundly prevented by post-treatment with the MMINA compound. nih.gov MMINA treatment also normalized the plasma levels of various biochemical enzymes. nih.govresearchgate.net

Table 2: MMINA Derivative's Effect on Biochemical Markers in Cisplatin-Treated Rats

| Biomarker | Effect of MMINA Treatment | Reference |

| Nitric Oxide (NO) | Reversed cisplatin-induced augmentation | nih.govnih.gov |

| Malondialdehyde (MDA) | Reversed cisplatin-induced augmentation | nih.govnih.gov |

| Glutathione Peroxidase (GPx) | Boosted activity | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Boosted activity | nih.govnih.gov |

| Plasma Biochemical Enzymes | Normalized levels | nih.govresearchgate.net |

In Vivo Potency Against Cytokine Production

Derivatives of 7-methoxy-2-methyl-1H-indole have been specifically designed and tested for their anti-inflammatory properties. One such complex derivative, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-N-((1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-3-carboxamide, has demonstrated significant potency in animal models of inflammation. semanticscholar.org This compound was found to display excellent in vivo potency against the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in murine models. semanticscholar.orgresearchgate.net

Table 3: In Vivo Anti-inflammatory Activity of a this compound Derivative

| Compound | Model | Finding | Reference |

| 7-methoxy-2-methyl-1-(2-morpholinoethyl)-N-((1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-3-carboxamide | Murine model of cytokine production | Excellent potency against LPS-induced TNF-α release | semanticscholar.orgresearchgate.net |

Oral Bioavailability and Pharmacokinetic Parameters

The potential for oral administration is a key consideration in drug development. Research into complex molecules built upon the this compound framework has yielded compounds with favorable pharmacokinetic properties. Further optimization of the C-3 amido indole scaffold led to a novel cannabinoid ligand that possesses anti-inflammatory properties when administered orally in a murine inflammation model. semanticscholar.org

In a separate line of research, the derivative 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole was identified as a potent and orally bioavailable BET bromodomain inhibitor. nih.govacs.org This compound was found to have excellent microsomal stability and demonstrated good oral pharmacokinetics in both rats and mice. nih.gov When administered orally, it achieved significant antitumor activity in mouse xenograft models. nih.gov

Mechanistic Investigations

Molecular Targets and Receptor Interactions

The therapeutic potential of indole (B1671886) derivatives often stems from their ability to interact with a variety of molecular targets and receptors. Research into compounds structurally related to 7-methoxy-2-methyl-1H-indole has revealed several key interactions that underpin their biological activities.

Binding to COX Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. ijper.orgacs.org These enzymes exist in two primary isoforms, COX-1 and COX-2. ijper.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its overexpression is linked to inflammation and tumorigenesis. ijper.orgacs.org

The indole nucleus is a core feature of potent anti-inflammatory drugs like Indomethacin (B1671933), chemically known as [1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid], suggesting the importance of this scaffold in COX inhibition. researchgate.net Studies on various indole derivatives have demonstrated their potential as COX inhibitors. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov One promising compound from this series, S3, was found to selectively inhibit COX-2 expression. nih.gov Docking studies revealed that this compound could form a hydrogen bond with the Tyr 355 and Arg 120 residues within the COX-2 active site, an interaction similar to that of indomethacin. nih.gov

Similarly, research on 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid has shown that it can inhibit key enzymes involved in inflammation, such as cyclooxygenases. The active sites of COX-1 and COX-2 are largely similar, but a key difference is the presence of a side pocket in COX-2, which can be exploited for selective inhibition. acs.org

Interactive Table: COX Inhibition by Related Indole Derivatives

| Compound Class | Specific Derivative Example | Target | Key Findings | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazides | Compound S3 | COX-2 | Showed significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov | nih.gov |

| Fluoro-methoxy-indole-carboxylic acids | 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid | COX | Noted to inhibit enzymes involved in inflammation like cyclooxygenases. | |

| Indolizine (B1195054) Analogues | Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates | COX-2 | Analogues of the indole nucleus, these compounds showed promising in vitro COX-2 inhibitory activity. ijper.org | ijper.org |

Cannabinoid Receptor Binding

The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system. acs.orgacs.org The CB1 receptor is abundant in the central nervous system, while the CB2 receptor is found mainly in peripheral tissues, particularly on immune cells, making it an attractive target for anti-inflammatory therapies. acs.orgnih.govumich.edu

The this compound scaffold has been identified as a key intermediate in the synthesis of selective CB2 receptor ligands. umich.edu Specifically, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid was developed as a precursor for novel 3-amidoindole and indolopyridone cannabinoid ligands. umich.edu One such derivative, 7-methoxy-2-methyl-1-(2-morpholinoethyl)- N-((1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-3-carboxamide, was found to bind selectively to the CB2 receptor with high affinity (Ki = 1.0nM) and demonstrated oral anti-inflammatory properties in animal models. umich.edu

Broader studies on indole derivatives confirm their role as cannabinoid receptor ligands. Indole-2-carboxamides, for example, have been extensively studied as allosteric modulators of the CB1 receptor. acs.orgacs.org The structure-activity relationship of these compounds indicates that substituents on the indole ring significantly impact their binding affinity and modulatory effects. acs.orgacs.org For instance, replacing an electron-withdrawing chloro group with a stronger electron-donating methoxy (B1213986) group on the indole ring was found to significantly decrease both binding affinity and allosteric cooperativity at the CB1 receptor. acs.orgacs.org

Inhibition of ROS and Inflammation

Reactive oxygen species (ROS) are highly reactive molecules generated during cellular metabolism. nih.gov Overproduction of ROS, a condition known as oxidative stress, can damage cells and contribute to inflammation. nih.govmdpi.com Enzymes like NADPH oxidase type 2 (NOX2) are major sources of ROS in inflammatory cells such as neutrophils. nih.gov

A derivative of the related 5-methoxy isomer, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been investigated for its protective effects against cisplatin-induced organ damage. nih.gov The mechanism of action for MMINA is believed to be through the inhibition of ROS and inflammation. nih.gov In a rodent model, MMINA treatment reversed cisplatin-induced increases in nitric oxide and malondialdehyde (a marker of lipid peroxidation) while increasing the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.gov

Interactive Table: Effects of MMINA on Oxidative Stress Markers

| Marker | Effect of Cisplatin (B142131) | Effect of MMINA + Cisplatin | Implication | Reference |

| Nitric Oxide (NO) | Augmentation | Reversal of increase | Reduction of nitrosative stress | nih.gov |

| Malondialdehyde (MDA) | Augmentation | Reversal of increase | Inhibition of lipid peroxidation | nih.gov |

| Glutathione Peroxidase (GPx) | Decrease in activity | Boosted activity | Enhancement of antioxidant defense | nih.gov |

| Superoxide Dismutase (SOD) | Decrease in activity | Boosted activity | Enhancement of antioxidant defense | nih.gov |

PI3K Inhibition (for related indole derivatives)

The phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. mdpi.com The PI3K/Akt/mTOR signaling pathway is frequently overactive in various human disorders, including cancer, making it a key therapeutic target. nih.govnih.gov

While direct studies on this compound are limited, research on other indole derivatives highlights their potential as PI3K inhibitors. nih.govbenthamdirect.com Natural indole compounds such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to deregulate the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov For example, DIM has been observed to inhibit the activation of both PI3K and Akt in prostate cancer cells. nih.gov Furthermore, synthetic indole derivatives have been designed as potent and selective PI3K inhibitors. mdpi.com For instance, a series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives were developed as highly potent and selective inhibitors of the PI3Kδ isoform, which is crucial for the function of immune cells. mdpi.com The indole fragment in these molecules was suggested to form an important hydrogen bond with the Asp-787 residue, contributing to their selectivity for the PI3Kδ isoform. mdpi.com

DNA and Protein Synthesis Inhibition (for 7-methoxy-1H-indole)

The parent compound, 7-Methoxy-1H-indole (7MI), has been shown to inhibit fundamental cellular processes such as DNA and protein synthesis. biosynth.com It has demonstrated the ability to inhibit both bacterial and mammalian protein synthesis. biosynth.com Furthermore, 7MI has been found to inhibit the growth of tumor cells. biosynth.com The mechanism for its effect on DNA involves reversible binding to the N7 atom of the adenine (B156593) base in DNA, which in turn inhibits DNA replication by hindering the action of DNA polymerase. biosynth.com In other related indole structures, derivatives have been designed to specifically block the ATP binding site of DnaA protein, a critical factor for the initiation of chromosomal DNA replication in bacteria. nih.gov

Signal Transduction Pathway Modulation

The interaction of indole compounds with molecular targets often leads to the modulation of complex intracellular signal transduction pathways. This modulation is central to their biological effects, including anti-inflammatory and anti-cancer activities.